molecular formula C6H7ClN2O B3044922 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 1005609-70-0

4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B3044922
CAS No.: 1005609-70-0
M. Wt: 158.58 g/mol
InChI Key: RALDUINQWFDEEY-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloro group at the fourth position, an ethyl group at the first position, and an aldehyde group at the fifth position. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 1-ethyl-3,5-dichloropyrazole with dimethylformamide and phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the desired aldehyde compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pyrazole-based ligands for coordination chemistry and catalysis .

Biology: In biological research, this compound is used to synthesize bioactive molecules with potential therapeutic applications. It is involved in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is explored for its potential in drug discovery, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties .

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its derivatives exhibit potent biological activity against various pests and pathogens .

Comparison with Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of an aldehyde group, which allows for further functionalization through oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in synthetic chemistry. In contrast, similar compounds with carboxylic acid or methyl groups may have different reactivity and applications .

Properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALDUINQWFDEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588670
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005609-70-0
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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